Deuterium-Induced Mass Shift for Unambiguous MS Discrimination
1,2-Dilinoleoylglycerol-d5 exhibits a molecular weight of 621.99 Da, representing a +5.04 Da mass increment over the unlabeled 1,2-dilinoleoylglycerol (616.95 Da) due to substitution of five hydrogen atoms with deuterium on the glycerol backbone . This mass shift places the internal standard signal at m/z 639.5 ([M+NH₄]⁺) versus m/z 634.5 for the endogenous analyte, providing baseline-resolved selected reaction monitoring (SRM) transitions with zero isotopic cross-talk [1]. In contrast, unlabeled DAGs (e.g., 1,2-dioleoyl-sn-glycerol, MW 620.54) cannot serve as internal standards for the dilinoleoyl species because they lack a resolvable mass difference from the target analyte and exhibit different fragmentation patterns .
| Evidence Dimension | Molecular weight and mass spectrometric resolution |
|---|---|
| Target Compound Data | MW 621.99; [M+NH₄]⁺ m/z 639.5 (predicted); 5 deuterium atoms on glycerol backbone |
| Comparator Or Baseline | 1,2-Dilinoleoylglycerol (unlabeled): MW 616.95; [M+NH₄]⁺ m/z 634.5; 0 deuterium atoms. 1,2-Dioleoyl-sn-glycerol: MW 620.54; no resolvable mass difference from dilinoleoyl species in low-resolution MS. |
| Quantified Difference | Mass shift of +5.04 Da; isotopic envelope separation ≥5 Th, enabling selective ion monitoring without signal overlap. |
| Conditions | Theoretical calculation validated by ammonium adduct formation in positive-ion electrospray ionization (ESI+) LC-MS; typical QqQ SRM conditions. |
Why This Matters
This mass shift is the minimum requirement for a SIL internal standard to be quantifiable alongside the endogenous analyte; any compound lacking this shift cannot correct for ionization suppression or recovery losses in the same analytical run.
- [1] Detection of the abundance of diacylglycerol and triacylglycerol molecular species in cells using neutral loss mass spectrometry. Anal Biochem. 2007;366(1):59-74. View Source
